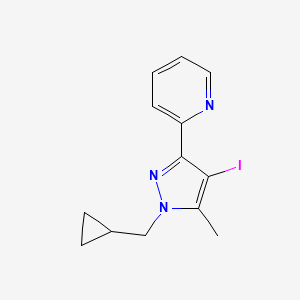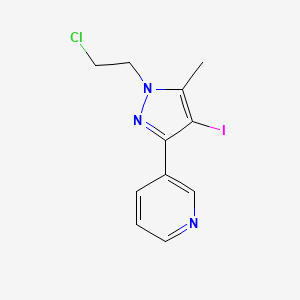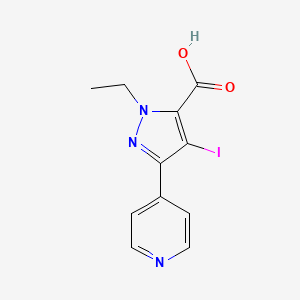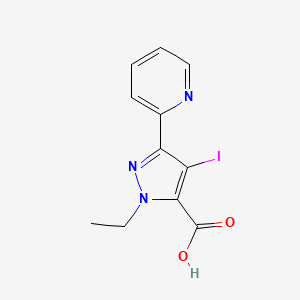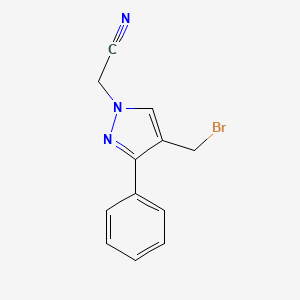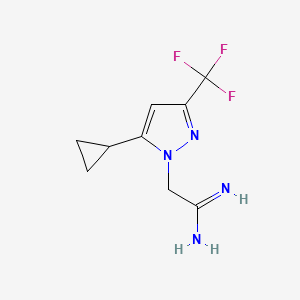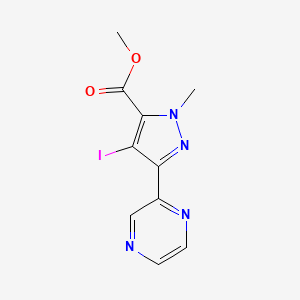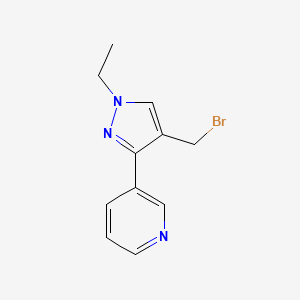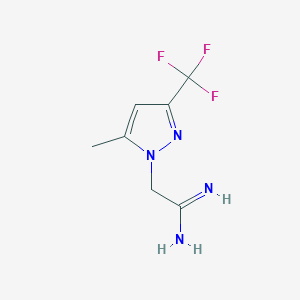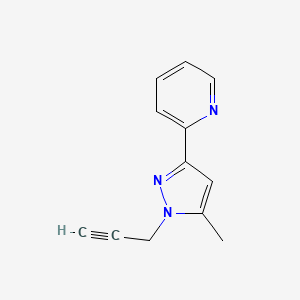
(1-((1-Ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Übersicht
Beschreibung
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound contains a piperidine ring, a triazole ring, and an ethyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmakologie
Piperidinderivate spielen eine zentrale Rolle in der pharmazeutischen Industrie und sind integrale Bestandteile von über zwanzig Klassen von Arzneimitteln, einschließlich Alkaloide . Das Piperidinringsystem ist ein häufiges Gerüst in der medizinischen Chemie, da es in bioaktiven Molekülen weit verbreitet ist. Die fragliche Verbindung könnte als Schlüsselzwischenprodukt bei der Synthese neuer pharmakologischer Wirkstoffe dienen. Ihre strukturelle Komplexität ermöglicht die potenzielle Entwicklung von Medikamenten mit mehreren Wirkmechanismen, wie z. B. dualen Inhibitoren oder multitarget-Therapien.
Organische Synthese und Katalyse
Die Piperidin-Einheit ist ein vielseitiger Baustein in der organischen Synthese . Sie kann an verschiedenen intra- und intermolekularen Reaktionen teilnehmen, die zur Bildung von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen führen. Diese Reaktionen sind entscheidend für die Entwicklung neuer synthetischer Methoden, die auf die Synthese komplexer organischer Moleküle angewendet werden können, was möglicherweise zu Fortschritten in der Katalyse und Materialwissenschaft führt.
Wirkmechanismus
The exact mechanism of action of 1-EPMT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. In addition, 1-EPMT has been shown to interact with certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
1-EPMT has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. In addition, it has been shown to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-EPMT has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable in aqueous solutions and can be stored at room temperature. However, one limitation is that it is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Zukünftige Richtungen
Given the potential therapeutic applications of 1-EPMT, there are a number of potential future directions for research. One potential direction is to further investigate its potential as an anticancer agent, as well as its potential to treat other diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the molecular mechanisms of action of 1-EPMT, as well as to develop more efficient synthetic methods for its production. Finally, further research could be done to investigate the potential side effects of 1-EPMT, as well as to develop safer and more effective delivery systems for its use in clinical applications.
Eigenschaften
IUPAC Name |
[1-[(1-ethylpiperidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-14-5-3-4-10(6-14)7-15-8-11(9-16)12-13-15/h8,10,16H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYZHQORFUHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



